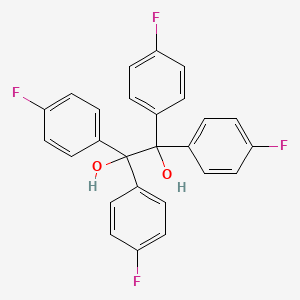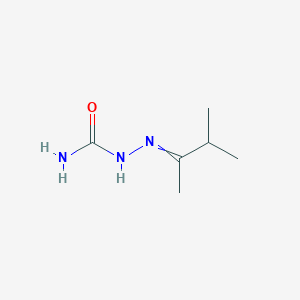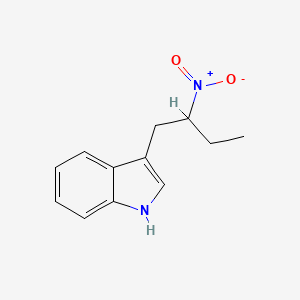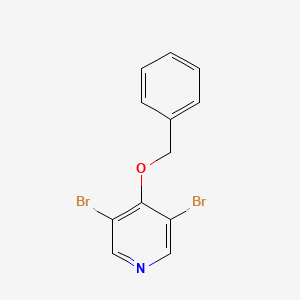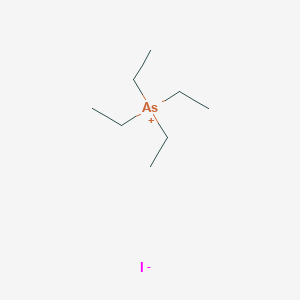
Tetraethylarsanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethylarsanium iodide is an organoarsenic compound with the chemical formula (C2H5)4AsI It is a quaternary arsenic compound where the central arsenic atom is bonded to four ethyl groups and one iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraethylarsanium iodide can be synthesized through the reaction of tetraethylarsanium chloride with sodium iodide in an organic solvent such as acetone. The reaction proceeds as follows:
(C2H5)4AsCl+NaI→(C2H5)4AsI+NaCl
The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethylarsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetraethylarsanium oxide.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with halide salts or nucleophiles like thiols can lead to substitution products.
Major Products Formed
Oxidation: Tetraethylarsanium oxide.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted tetraethylarsanium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Tetraethylarsanium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which tetraethylarsanium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylammonium iodide: Similar in structure but with a nitrogen atom instead of arsenic.
Tetramethylarsanium iodide: Similar but with methyl groups instead of ethyl groups.
Tetraethylphosphonium iodide: Similar but with a phosphorus atom instead of arsenic.
Uniqueness
Tetraethylarsanium iodide is unique due to the presence of the arsenic atom, which imparts distinct chemical properties compared to its nitrogen and phosphorus analogs. The larger atomic radius and different electronic configuration of arsenic result in variations in reactivity and interaction with other molecules.
Propriétés
Numéro CAS |
2185-81-1 |
|---|---|
Formule moléculaire |
C8H20AsI |
Poids moléculaire |
318.07 g/mol |
Nom IUPAC |
tetraethylarsanium;iodide |
InChI |
InChI=1S/C8H20As.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
YEFZWQZXZVQKSS-UHFFFAOYSA-M |
SMILES canonique |
CC[As+](CC)(CC)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


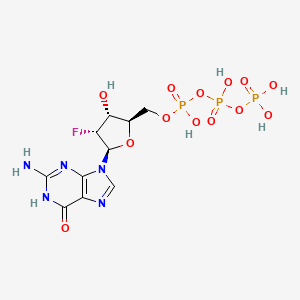
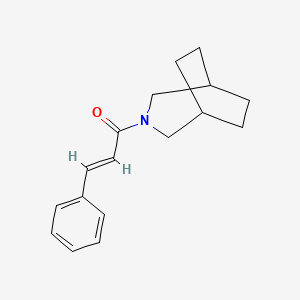
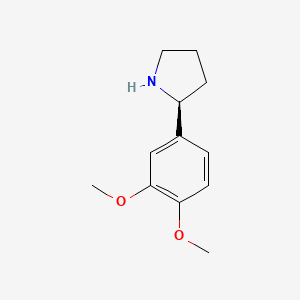
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)



![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B14754995.png)
![3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane](/img/structure/B14755011.png)
